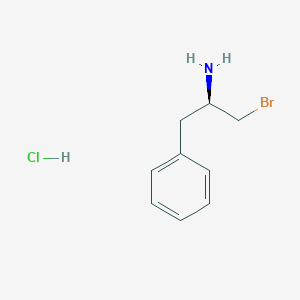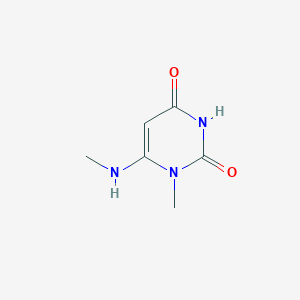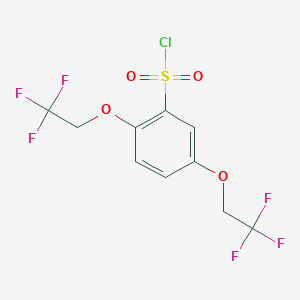
BRN 5826718
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5826718 is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry . The compound’s structure features an adamantane moiety linked to a pyridinecarboxylate group, making it a subject of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The reaction conditions often include the use of palladium-based catalysts and triphenylphosphines to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantan-1-yl derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
BRN 5826718 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and other oxidants.
Reduction: Reduction reactions can be performed using hydrazine hydrate and other reducing agents.
Substitution: Substitution reactions often involve the use of halogenated derivatives and palladium-based catalysts.
Common Reagents and Conditions
Oxidation: Iodine, other oxidants
Reduction: Hydrazine hydrate, ethanol
Substitution: Palladium-based catalysts, triphenylphosphines
Major Products Formed
The major products formed from these reactions include various functional adamantane derivatives, monomers, and bioactive compounds .
Aplicaciones Científicas De Investigación
BRN 5826718 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s stability and distribution in blood plasma, allowing it to disrupt various enzymes and exhibit diverse therapeutic activities . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, augmenting drug stability .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dehydroadamantane: A compound readily obtainable from 1,3-disubstituted haloadamantanes.
Adamantane-derived Schiff bases: Known for their diverse therapeutic applications and ability to disrupt various enzymes.
2-(Adamantan-1-yl)-5-substituted compounds: Exhibiting antiviral properties.
Uniqueness
BRN 5826718 is unique due to its combination of the adamantane moiety with a pyridinecarboxylate group, providing a distinct set of chemical and biological properties. Its high reactivity and stability make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
145071-41-6 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
Clave InChI |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)

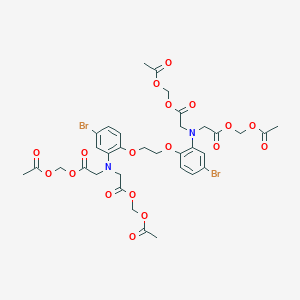
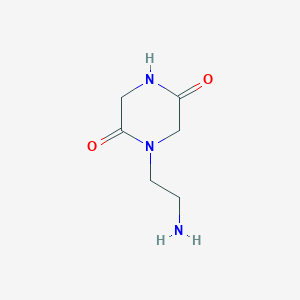
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
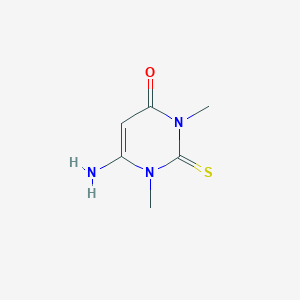
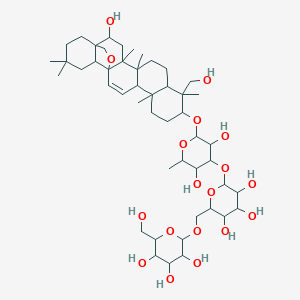
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
